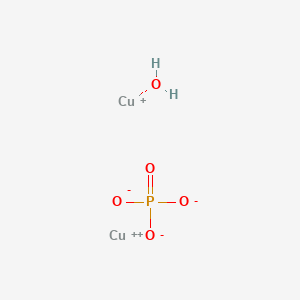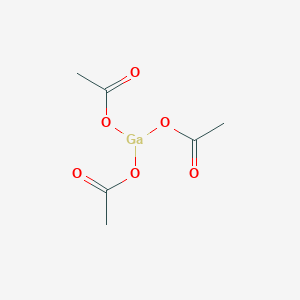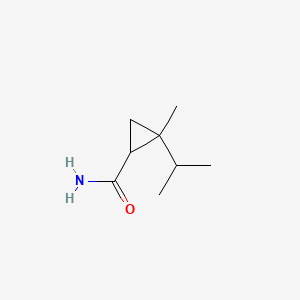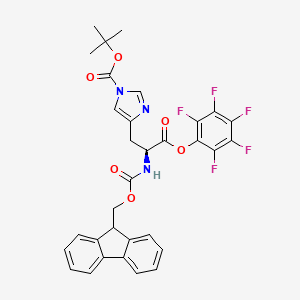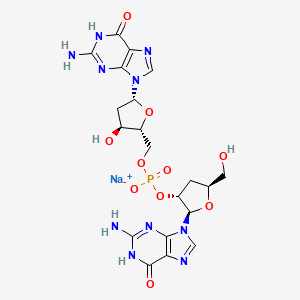
2-Deoxyguanylyl-(3-5)-2-deoxyguanosi ne sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium is a nucleotide analog that plays a significant role in various biochemical and medical applications. This compound is known for its antiviral properties, particularly against RNA viruses such as hepatitis C and coronavirus. It mimics natural nucleotides, which are essential for viral RNA synthesis, thereby inhibiting viral replication.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium involves the coupling of two deoxyguanosine molecules through a phosphodiester bond. The reaction typically requires a phosphorylating agent, such as phosphoramidite, and a coupling reagent like tetrazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated DNA synthesizers. These machines can efficiently couple nucleotides in a controlled environment, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities.
化学反応の分析
Types of Reactions
2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the guanine base, leading to the formation of 8-oxoguanine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like triethylamine.
Major Products Formed
Oxidation: 8-oxoguanine
Reduction: Reduced nucleotide analogs
Substitution: Various nucleotide analogs depending on the nucleophile used.
科学的研究の応用
2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral properties and potential therapeutic applications.
Industry: Utilized in the production of antiviral drugs and as a research tool in biotechnology.
作用機序
The compound exerts its effects by mimicking natural nucleotides, which are essential for viral RNA synthesis. It inhibits viral RNA-dependent RNA polymerases, thereby blocking viral replication. The molecular targets include the active site of the polymerase enzyme, where it competes with natural nucleotides for incorporation into the growing RNA chain.
類似化合物との比較
Similar Compounds
- 2’-Deoxyguanylyl-(3’-5’)-2’-deoxycytidine
- 2’-Deoxyadenylyl-(3’-5’)-2’-deoxyadenosine
- 2’-Deoxycytidylyl-(3’-5’)-2’-deoxycytidine
Uniqueness
2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium is unique due to its specific antiviral properties and its ability to inhibit viral RNA-dependent RNA polymerases. This makes it a valuable tool in antiviral research and drug development.
特性
分子式 |
C20H24N10NaO10P |
|---|---|
分子量 |
618.4 g/mol |
IUPAC名 |
sodium;[(2R,3R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H25N10O10P.Na/c21-19-25-14-12(16(33)27-19)23-5-29(14)11-2-8(32)10(39-11)4-37-41(35,36)40-9-1-7(3-31)38-18(9)30-6-24-13-15(30)26-20(22)28-17(13)34;/h5-11,18,31-32H,1-4H2,(H,35,36)(H3,21,25,27,33)(H3,22,26,28,34);/q;+1/p-1/t7-,8-,9+,10+,11+,18+;/m0./s1 |
InChIキー |
ANXAEAHHTFUKMB-YMZOTNKOSA-M |
異性体SMILES |
C1[C@H](O[C@H]([C@@H]1OP(=O)([O-])OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)N5C=NC6=C5N=C(NC6=O)N)CO.[Na+] |
正規SMILES |
C1C(OC(C1OP(=O)([O-])OCC2C(CC(O2)N3C=NC4=C3N=C(NC4=O)N)O)N5C=NC6=C5N=C(NC6=O)N)CO.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


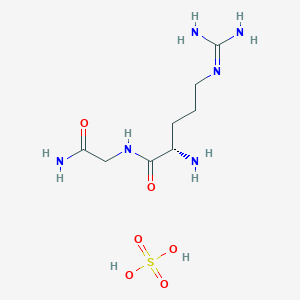
![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
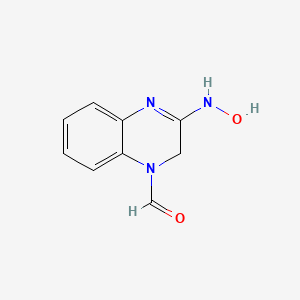
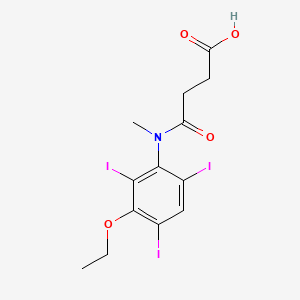
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
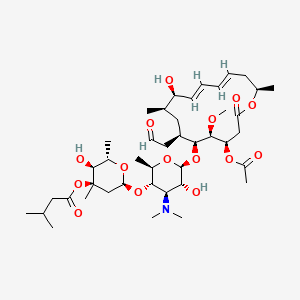
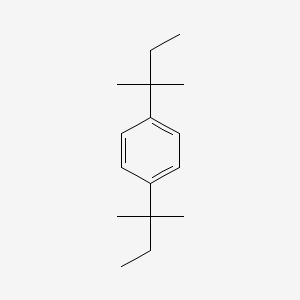
![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
